![molecular formula C16H14ClN5O B2726700 5-[(4-chlorophenyl)amino]-N-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide CAS No. 1207011-41-3](/img/no-structure.png)

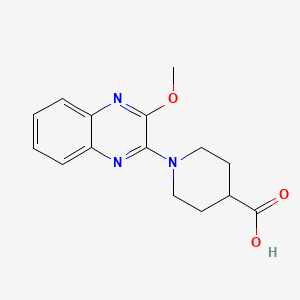

5-[(4-chlorophenyl)amino]-N-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

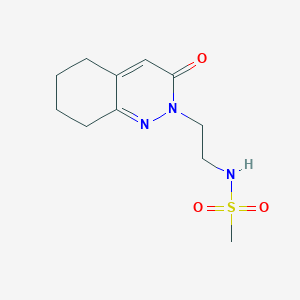

The compound “5-[(4-chlorophenyl)amino]-N-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide” is a chemical compound that likely contains a triazole ring, which is a five-membered ring with two carbon atoms and three nitrogen atoms . The compound also contains chlorophenyl and methylphenyl groups .

Synthesis Analysis

While specific synthesis steps for this compound are not available, similar compounds are often synthesized through a series of reactions including esterification, hydrazination, salt formation, and cyclization . The final product’s structure is usually confirmed by NMR, IR, and elemental analysis .Applications De Recherche Scientifique

Antiviral Activity

The synthesis of 5-[(4-chlorophenyl)amino]-N-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide has been investigated for its antiviral properties . Specifically, compounds derived from this structure have demonstrated activity against the tobacco mosaic virus (TMV). These findings suggest potential applications in plant protection and agriculture.

Antitubercular Potential

While not directly studied for antitubercular activity, related compounds containing the 1,3,4-thiadiazole moiety have displayed interesting bioactivities . Further research could explore the potential of our compound against Mycobacterium tuberculosis (MTB) and Mycobacterium bovis (BCG).

Antileishmanial and Antimalarial Effects

Although not directly tested, the presence of the triazole ring in similar compounds has been associated with antileishmanial and antimalarial activities . Investigating the effects of our compound against these parasitic diseases could be worthwhile.

Antifungal Properties

Sulfonamide derivatives, including those with 1,3,4-thiadiazole moieties, have been reported to possess antifungal properties . Our compound may exhibit similar effects, making it relevant for fungal disease research.

Herbicidal Applications

Sulfonamide derivatives have been explored for potential herbicidal properties in agriculture . Investigating whether our compound can inhibit weed growth could be valuable.

Other Biological Activities

Given the diverse bioactivities associated with sulfonamides and 1,3,4-thiadiazoles, it’s worth exploring other potential effects. These might include anticonvulsant, antibacterial, or anti-inflammatory properties .

Safety and Hazards

Propriétés

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '5-[(4-chlorophenyl)amino]-N-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide' involves the reaction of 4-chloroaniline with 3-methylphenyl isocyanate to form the intermediate N-(4-chlorophenyl)-N'-(3-methylphenyl)urea. This intermediate is then reacted with sodium azide and copper sulfate to form the desired product.", "Starting Materials": [ "4-chloroaniline", "3-methylphenyl isocyanate", "sodium azide", "copper sulfate" ], "Reaction": [ "Step 1: 4-chloroaniline is reacted with 3-methylphenyl isocyanate in the presence of a suitable solvent and a catalyst to form N-(4-chlorophenyl)-N'-(3-methylphenyl)urea.", "Step 2: The intermediate N-(4-chlorophenyl)-N'-(3-methylphenyl)urea is then reacted with sodium azide and copper sulfate in the presence of a suitable solvent to form the desired product, 5-[(4-chlorophenyl)amino]-N-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide.", "Step 3: The product is then purified using standard techniques such as recrystallization or column chromatography." ] } | |

Numéro CAS |

1207011-41-3 |

Nom du produit |

5-[(4-chlorophenyl)amino]-N-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide |

Formule moléculaire |

C16H14ClN5O |

Poids moléculaire |

327.77 |

Nom IUPAC |

5-(4-chloroanilino)-N-(3-methylphenyl)-2H-triazole-4-carboxamide |

InChI |

InChI=1S/C16H14ClN5O/c1-10-3-2-4-13(9-10)19-16(23)14-15(21-22-20-14)18-12-7-5-11(17)6-8-12/h2-9H,1H3,(H,19,23)(H2,18,20,21,22) |

Clé InChI |

IWBDIFMMUFTWGL-UHFFFAOYSA-N |

SMILES |

CC1=CC(=CC=C1)NC(=O)C2=NNN=C2NC3=CC=C(C=C3)Cl |

Solubilité |

not available |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(3-(4-(furan-2-carbonyl)piperazin-1-yl)-3-oxopropyl)-4-phenethyl-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one](/img/structure/B2726619.png)

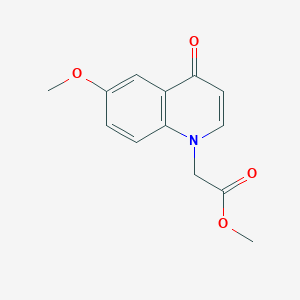

![ethyl 1-[2-hydroxy-2-(4-methoxyphenyl)ethyl]-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2726623.png)

![2,4-difluoro-N-(2-(4-((2-methoxyethyl)amino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2726624.png)

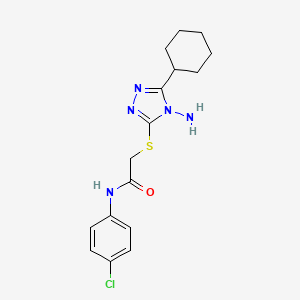

![N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]cyclopropanecarboxamide](/img/structure/B2726629.png)

![1-[4-(2-Bromoacetyl)piperidin-1-yl]-2,2,2-trifluoroethan-1-one](/img/structure/B2726630.png)

![5-fluoro-N-methyl-N-(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)pyrimidin-2-amine](/img/structure/B2726636.png)

![Ethyl 2-(2-((1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)acetamido)acetate](/img/structure/B2726640.png)